5-Bromo-2-furoic acid

Beschreibung

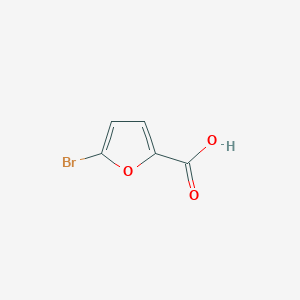

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTQHZDUDUCGRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207218 | |

| Record name | 5-Bromo-2-furanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to cream flakes; [Acros Organics MSDS] | |

| Record name | 5-Bromo-2-furancarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20105 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

585-70-6 | |

| Record name | 5-Bromo-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-furanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 585-70-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-furanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-furanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-furoic Acid: Chemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-furoic acid is a versatile heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of valuable molecules. Its furan (B31954) core, substituted with both a bromine atom and a carboxylic acid, provides two reactive sites for diverse chemical transformations. This unique structure makes it an important intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides a comprehensive overview of the chemical properties, spectral data, key chemical reactions, and applications of this compound, with a focus on detailed experimental protocols and logical workflows for its utilization in research and development.

Chemical and Physical Properties

This compound is typically a white to off-white or cream-colored crystalline powder.[2] It is soluble in water and presents as a stable solid under standard conditions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 585-70-6 | [3][4] |

| Molecular Formula | C₅H₃BrO₃ | [3] |

| Molecular Weight | 190.98 g/mol | [3] |

| Appearance | White to cream or pale brown crystalline powder | [2] |

| Melting Point | 188-190 °C | [3] |

| Assay | ≥99% | [3] |

| Synonyms | 5-Bromo-2-furancarboxylic acid, 5-Bromopyromucic acid | [5] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Features |

| ¹H NMR | Signals corresponding to the furan ring protons. |

| ¹³C NMR | Signals for the furan ring carbons and the carboxyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the O-H of the carboxylic acid, C=O of the carbonyl group, and C-Br bond. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Chemical Reactivity and Synthetic Applications

The bromine atom at the 5-position and the carboxylic acid at the 2-position of the furan ring are the primary sites of reactivity in this compound. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, making it an excellent substrate for the synthesis of 5-substituted-2-furoic acid derivatives.

Key Reactions and Experimental Protocols

1. Esterification: The carboxylic acid group can be readily converted to an ester, which is often a necessary step for subsequent reactions or for modulating the compound's biological activity.

Experimental Protocol: Synthesis of Methyl 5-bromo-2-furoate

-

Materials: this compound, Methanol, Thionyl chloride (SOCl₂).

-

Procedure:

-

Dissolve this compound in methanol.

-

Slowly add thionyl chloride to the solution at room temperature.

-

Stir the reaction mixture until the reaction is complete (monitor by TLC).

-

Remove the solvent under reduced pressure to obtain the crude methyl 5-bromo-2-furoate.

-

Purify the product by recrystallization or column chromatography.

-

2. Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the 5-position is a versatile handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in creating a diverse library of 5-substituted furoic acid derivatives.

graph Synthetic_Pathways {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2];

node [shape=rectangle, style="filled", fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

// Nodes

A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

B [label="Arylboronic acid", fillcolor="#F1F3F4", fontcolor="#202124"];

C [label="Alkene", fillcolor="#F1F3F4", fontcolor="#202124"];

D [label="Terminal Alkyne", fillcolor="#F1F3F4", fontcolor="#202124"];

E [label="5-Aryl-2-furoic acid\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"];

F [label="5-Alkenyl-2-furoic acid\nDerivatives", fillcolor="#34A853", fontcolor="#FFFFFF"];

G [label="5-Alkynyl-2-furoic acid\nDerivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"];

H [label="Biologically Active Molecules\n(Pharmaceuticals, Agrochemicals)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges

A -> E [label="Suzuki Coupling\n(Pd catalyst, Base)"];

B -> E;

A -> F [label="Heck Reaction\n(Pd catalyst, Base)"];

C -> F;

A -> G [label="Sonogashira Coupling\n(Pd/Cu catalysts, Base)"];

D -> G;

E -> H;

F -> H;

G -> H;

}

Caption: A logical workflow for the development of bioactive this compound derivatives.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation and serious eye irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and highly versatile chemical intermediate. Its dual reactivity allows for a wide range of chemical modifications, particularly through modern cross-coupling techniques. This has led to its extensive use in the synthesis of complex organic molecules with significant potential in the fields of medicine and agriculture. The detailed protocols and workflows provided in this guide are intended to facilitate its effective utilization in research and development, paving the way for the discovery of new and innovative compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. pulsus.com [pulsus.com]

- 3. This compound 99 585-70-6 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Studies on the mechanism of action of 2-beta-D-ribofuranosylthiazole-4-carboxamide--V. Factors governing the response of murine tumors to tiazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-2-furoic Acid (CAS 585-70-6): A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-furoic acid, with the CAS number 585-70-6, is a halogenated derivative of 2-furoic acid. It is a versatile synthetic intermediate widely utilized in organic chemistry and medicinal chemistry. Its furan (B31954) ring system, substituted with both a bromine atom and a carboxylic acid, provides two reactive sites for further chemical modifications. This dual reactivity makes it a valuable building block for the synthesis of a diverse range of more complex molecules, including pharmaceuticals, agrochemicals, and materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, key reactions, and applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a white to cream or pale brown crystalline powder.[1] It is soluble in water.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 585-70-6 | [2][3] |

| Molecular Formula | C5H3BrO3 | [3][4] |

| Molecular Weight | 190.98 g/mol | [4][5] |

| Appearance | White to cream or pale brown crystalline powder | [1] |

| Melting Point | 188-190 °C | [2][6] |

| Solubility | Soluble in water | [1] |

| pKa | 2.84±0.10 (Predicted) | [6] |

| InChI Key | YVTQHZDUDUCGRD-UHFFFAOYSA-N | [2] |

| SMILES | OC(=O)c1ccc(Br)o1 | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 2-furoic acid. The furan ring is activated towards electrophilic substitution, and the bromine atom is directed to the 5-position.

Experimental Protocol: Bromination of 2-Furoic Acid

A general procedure for the bromination of 2-furoic acid is as follows:

-

Reaction Setup: In a three-necked flask, dissolve 2-furoic acid (1 equivalent) in a suitable solvent mixture, such as carbon tetrachloride (CCl₄) and glacial acetic acid.[2]

-

Bromination: While stirring, slowly add a brominating agent, such as bromine (Br₂), to the solution. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the crude product is isolated. This may involve quenching the excess bromine, followed by extraction and washing.

-

Purification: The crude this compound is then purified, for example, by washing with hot deionized water.[2]

Key Reactions and Applications in Drug Development

This compound serves as a versatile precursor for a variety of derivatives with significant biological activities. Its bromine atom allows for palladium-catalyzed cross-coupling reactions, while the carboxylic acid group can be readily converted into esters, amides, and other functional groups.

Synthesis of 5-(Tetradecyloxy)-2-furoic Acid (TOFA)

A prominent application of this compound is in the synthesis of 5-(tetradecyloxy)-2-furoic acid (TOFA), a known inhibitor of acetyl-CoA carboxylase (ACC). TOFA is utilized in research to study fatty acid synthesis and has shown potential in cancer and metabolic disease research.[5][7] The synthesis is typically achieved via a Williamson ether synthesis.

A common method for the synthesis of TOFA from this compound is as follows:

-

Preparation of Alkoxide: A strong base, such as sodium hydride, is used to deprotonate 1-tetradecanol (B3432657) in a suitable solvent like refluxing xylene, forming sodium tetradecoxide.[4]

-

Nucleophilic Substitution: this compound (1 equivalent) is added to the solution of the alkoxide.[4]

-

Reaction Conditions: The reaction mixture is heated under reflux for an extended period (e.g., 42 hours).[4]

-

Work-up: The reaction is cooled, diluted with an organic solvent like diethyl ether, and neutralized with a weak acid such as 10% acetic acid.[4] The organic layer is then separated, washed with water, and dried.

-

Purification: The solvent is removed by distillation, and the resulting crude product is purified by recrystallization from a suitable solvent like 2-butanone (B6335102) to yield TOFA.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the furan ring makes this compound and its derivatives excellent substrates for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[8] This reaction is instrumental in introducing aryl or heteroaryl substituents at the 5-position of the furan ring.

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound or its ester derivative, the arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand like SPhos), and a base (e.g., K₃PO₄ or Cs₂CO₃).[8][9]

-

Solvent Addition: Add a degassed solvent system, which can be a single solvent like DMF or a biphasic mixture such as toluene/water or dioxane/water.[8][9]

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 12-24 hours).[8][9]

-

Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water and brine. The organic layer is then dried and concentrated.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization.[9]

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[8] This reaction allows for the introduction of vinyl groups at the 5-position of the furan ring, which can serve as versatile synthetic handles for further transformations.

-

Reaction Setup: In a reaction vessel (e.g., a microwave vial or Schlenk flask), combine the this compound derivative, the alkene, a palladium catalyst (e.g., Pd(OAc)₂ or Na₂PdCl₄), a ligand (e.g., PPh₃ or P(o-tol)₃), and a base (e.g., Et₃N or K₂CO₃).[10]

-

Solvent Addition: Add a suitable solvent, such as DMF, acetonitrile, or a mixture like acetonitrile/water.[10]

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (e.g., 100-150 °C), either conventionally or using microwave irradiation, for the required duration.[10]

-

Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent and filtered to remove the catalyst. The filtrate is then washed with water and brine, dried, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel.[10]

Antimicrobial and Anti-inflammatory Applications

Derivatives of this compound have been investigated for their potential as antimicrobial and anti-inflammatory agents. For instance, novel heterocyclic analogs of 5-(4-methylcarboxamido-phenyl)-2-furoic acid have demonstrated potent antimicrobial activity. While the precise mechanisms are often compound-specific, furan derivatives, in general, are known to exert their biological effects through various pathways.

The anti-inflammatory effects of furan derivatives can be attributed to the modulation of key signaling pathways such as the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.[11][12] Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), COX-2, TNF-α, and IL-6.[12]

Anticancer Applications

Derivatives of this compound are also being explored for their potential in oncology. Phenyl 5-bromofuran-2-carboxylate derivatives, for example, are hypothesized to exert their anticancer effects by modulating key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[13] Aberrant activation of this pathway is a common feature in many cancers, and its inhibition can lead to decreased cell growth and proliferation.

Safety Information

This compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.

Table 2: GHS Hazard Information

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel compounds with potential therapeutic applications. Its utility as a precursor for a wide range of derivatives, accessible through well-established synthetic methodologies, makes it a key intermediate for researchers in medicinal chemistry and drug discovery. The demonstrated biological activities of its derivatives against various diseases, including cancer and inflammatory conditions, underscore the importance of this compound in the ongoing search for new and effective therapeutic agents. Further exploration of the chemical space accessible from this compound is likely to yield novel molecules with significant biological and pharmacological properties.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. Heck Reaction [organic-chemistry.org]

- 4. KR20170115065A - Synthesis methods for the preparation of 2-furoic acid derivatives - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-2-furoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-Bromo-2-furoic acid, a key intermediate in organic synthesis and pharmaceutical research. This document details the spectroscopic data, experimental protocols, and structural characteristics of the compound, presenting a thorough resource for its identification and application.

Physicochemical Properties

This compound, also known as 5-Bromo-2-furancarboxylic acid, is a halogenated heterocyclic compound.[1][2] It typically appears as a white to off-white or creamish crystalline powder.[3][4]

| Property | Value | Reference |

| CAS Number | 585-70-6 | |

| Molecular Formula | C₅H₃BrO₃ | [5][6] |

| Molecular Weight | 190.98 g/mol | [5] |

| Melting Point | 188-190 °C | |

| Appearance | White to off-white crystalline powder | [3][4] |

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits signals corresponding to the two protons on the furan (B31954) ring and the carboxylic acid proton.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.2 - 7.4 | d | ~3.6 | H3 |

| ~6.5 - 6.7 | d | ~3.6 | H4 |

| > 10 | br s | - | -COOH |

Note: Precise chemical shifts can vary depending on the solvent and concentration. The provided data is an approximation based on typical values for similar compounds.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C=O (Carboxylic Acid) |

| ~148 | C2 |

| ~125 | C5 |

| ~119 | C3 |

| ~114 | C4 |

Note: The provided data is an estimation based on the known shifts for 2-furoic acid and the expected influence of the bromine substituent.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The gas-phase IR spectrum is available on the NIST WebBook.[8]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3500-2500 (broad) | O-H stretch (Carboxylic acid dimer) |

| ~1700 | C=O stretch (Carboxylic acid) |

| ~1570, ~1470 | C=C stretch (Furan ring) |

| ~1290 | C-O stretch (Carboxylic acid) |

| ~1020 | C-O-C stretch (Furan ring) |

| ~820 | C-H out-of-plane bend |

| Below 700 | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in approximately a 1:1 ratio).[9]

| m/z | Assignment |

| 190/192 | [M]⁺ (Molecular ion) |

| 173/175 | [M - OH]⁺ |

| 145/147 | [M - COOH]⁺ |

| 112 | [M - Br]⁺ |

| 95 | [C₅H₃O₂]⁺ |

| 67 | [C₄H₃O]⁺ |

Synthesis and Purification

A common method for the synthesis of this compound involves the bromination of 2-furoic acid.

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis can be adapted from procedures for similar brominations of furan derivatives. A general workflow is presented below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Purification

Purification of the crude product is typically achieved by recrystallization.

-

Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture or acetic acid).

-

Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Filtration: Hot filter the solution to remove the activated charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum.

Structural Confirmation and Further Analysis

Experimental Workflow: Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis and structure elucidation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 5-Bromofuroic acid(585-70-6) 1H NMR spectrum [chemicalbook.com]

- 6. 5-Bromo-2-furanecarboxylic acid | C5H3BrO3 | CID 68511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Furoic acid(88-14-2) 13C NMR [m.chemicalbook.com]

- 8. 5-Bromofuroic acid [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to 5-Bromo-2-furoic Acid for Drug Discovery and Development

For Immediate Release

This whitepaper provides a detailed overview of 5-Bromo-2-furoic acid, a pivotal intermediate in pharmaceutical and agrochemical research. It is intended for researchers, chemists, and professionals in the field of drug development, offering in-depth technical data, experimental protocols, and insights into its biological significance.

Core Compound Properties

This compound, also known as 5-Bromo-2-furancarboxylic acid, is a halogenated derivative of furoic acid.[1][2] Its unique chemical structure, featuring a bromine atom on the furan (B31954) ring, makes it a versatile building block in organic synthesis.[3] The compound typically appears as a white to off-white or pale brown crystalline powder.[1][4]

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 190.98 g/mol | [2][5][6] |

| Molecular Formula | C₅H₃BrO₃ | [1][5][7] |

| CAS Number | 585-70-6 | [1][5][7] |

| Melting Point | 188-190 °C | [5] |

| Purity | ≥ 98.0% | [1] |

| Appearance | Off-white to brown solid/powder | [1][5] |

Applications in Research and Development

This compound is a valuable precursor in the synthesis of a wide range of biologically active molecules. Its primary applications are in:

-

Pharmaceutical Synthesis : It serves as a crucial intermediate in the development of novel pharmaceutical agents, particularly those with antibacterial and anti-inflammatory properties.[3] The furan nucleus is a well-established scaffold in medicinal chemistry, known to interact with various biological targets.[8]

-

Agrochemical Development : The compound is utilized in the formulation of next-generation herbicides and pesticides, contributing to improved crop protection and yields.[3]

-

Material Science : Researchers are exploring its use in creating advanced polymers and materials with enhanced properties.[3]

-

Organic Synthesis : Its reactivity makes it an important reagent for developing new synthetic methodologies and studying reaction mechanisms.[3]

Experimental Protocols: Synthesis of this compound

While various methods exist for the synthesis of furoic acid derivatives, a common pathway to this compound involves the bromination of a suitable furoic acid precursor. The following is a representative protocol for the synthesis of its methyl ester, which can then be hydrolyzed to the final acid. This workflow is based on established chemical principles for the bromination of furan rings.

Objective: To synthesize Methyl 5-bromo-2-furoate as a precursor to this compound.

Materials:

-

Methyl 2-furoate

-

Bromine (Br₂)

-

Ethyl acetate (B1210297)

-

Hexanes

-

Magnesium sulfate (B86663) (MgSO₄)

-

Water (cold)

-

Argon gas

Equipment:

-

Flame-dried round-bottom flask

-

Stirrer

-

Dropping funnel

-

Heating mantle with temperature control

-

Standard glassware for extraction and filtration

-

Flash chromatography system

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve methyl 2-furoate (0.025 mol) in a suitable solvent.[5]

-

Bromination: Heat the solution to 50°C with stirring. Carefully add bromine (0.038 mol) dropwise over a period of 15 minutes.[5]

-

Reaction Monitoring: Maintain the reaction at 50°C and continue stirring for an additional 15 minutes after the addition is complete. The solution will typically turn a dark orange or brownish color.[5]

-

Work-up: Pour the cooled reaction mixture into cold water (10 mL) and extract the product with ethyl acetate (2 x 50 mL).[5]

-

Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.[5]

-

Isolation: Purify the crude product by flash chromatography using a hexanes-ethyl acetate solvent system (e.g., 10:1) to yield Methyl 5-bromo-2-furoate.[5]

-

Hydrolysis (Saponification): The resulting ester can be converted to this compound through a standard saponification procedure, typically involving treatment with a base like potassium hydroxide (B78521) in an alcohol/water mixture, followed by acidification.

Below is a workflow diagram illustrating the synthesis process.

Role in Modulating Inflammatory Signaling Pathways

The utility of this compound as a scaffold for anti-inflammatory drugs stems from the ability of its derivatives to interfere with key signaling cascades that regulate the inflammatory response. Furan and benzofuran-containing compounds have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[9] These pathways are critical for the production of pro-inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), and cytokines such as TNF-α and IL-6.[9]

An anti-inflammatory drug candidate derived from this compound can be designed to inhibit these pathways, thereby reducing the inflammatory response. The diagram below illustrates this proposed mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. METHYL 5-BROMO-2-FUROATE synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 7. KR20170115065A - Synthesis methods for the preparation of 2-furoic acid derivatives - Google Patents [patents.google.com]

- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-furoic Acid from 2-Furoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of a reliable and high-yield synthetic route for producing 5-Bromo-2-furoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis begins with the readily available starting material, 2-furoic acid.

Synthesis Overview

The direct bromination of 2-furoic acid is often challenging, leading to mixtures of brominated products and addition derivatives, resulting in low yields of the desired 5-bromo isomer.[1] A more efficient and selective method involves a three-step sequence:

-

Esterification: Protection of the carboxylic acid group via Fischer esterification to form Methyl 2-furoate.

-

Electrophilic Bromination: Selective bromination at the C5 position of the furan (B31954) ring, the most electronically favorable site, to yield Methyl 5-bromo-2-furoate.

-

Saponification: Hydrolysis of the methyl ester to afford the final product, this compound.

This multi-step pathway ensures high regioselectivity and overall yield, making it a preferred method for laboratory and potential scale-up applications.

Caption: Overall workflow for the synthesis of this compound.

Reaction Pathway and Mechanism

The key step in this synthesis is the electrophilic aromatic substitution on the furan ring. The ester group at C2 is an electron-withdrawing group, which deactivates the ring. However, the oxygen atom in the furan ring is a powerful activating group that directs electrophiles to the C5 position. Bromine (Br₂) acts as the electrophile, leading to the highly selective formation of the 5-bromo substituted product.

Caption: A simplified representation of the chemical reaction pathway.

Detailed Experimental Protocols

3.1 Protocol 1: Esterification of 2-Furoic Acid

This procedure details the synthesis of Methyl 2-furoate via Fischer-Speier esterification.[2][3]

-

Materials: 2-Furoic acid, Anhydrous Methanol, Concentrated Sulfuric Acid (H₂SO₄), Saturated Sodium Bicarbonate (NaHCO₃) solution, Ethyl Acetate (B1210297), Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-furoic acid in an excess of anhydrous methanol (10-20 equivalents).

-

Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred solution.

-

Heat the reaction mixture to reflux (approx. 65°C) and maintain for 2-4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-furoate as an oil. The product can be further purified by vacuum distillation if necessary.

-

3.2 Protocol 2: Bromination of Methyl 2-furoate

This protocol is adapted from a procedure for the synthesis of Methyl 5-bromo-2-furoate.[4]

-

Materials: Methyl 2-furoate, Bromine (Br₂), Ethyl Acetate, Water, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Hexanes.

-

Procedure:

-

In a flame-dried round-bottom flask under an argon atmosphere, place a solution of Methyl 2-furoate (1.0 eq).

-

Heat the solution to 50°C with stirring.

-

Carefully add Bromine (1.5 eq) dropwise over a period of 15 minutes. The solution will turn dark orange/brown.

-

Continue stirring the reaction mixture at 50°C for an additional 15 minutes.

-

Cool the reaction mixture and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (2x volumes).

-

Combine the organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography using a hexanes-ethyl acetate gradient (e.g., 10:1) to obtain pure Methyl 5-bromo-2-furoate.[4]

-

3.3 Protocol 3: Saponification of Methyl 5-bromo-2-furoate

This is a standard saponification procedure to hydrolyze the ester to the carboxylic acid.

-

Materials: Methyl 5-bromo-2-furoate, Sodium Hydroxide (B78521) (NaOH), Methanol, Water, Concentrated Hydrochloric Acid (HCl).

-

Procedure:

-

Dissolve Methyl 5-bromo-2-furoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v) in a round-bottom flask.

-

Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the methanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution by slowly adding concentrated hydrochloric acid until the pH is ~1-2. A white precipitate will form.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove residual salts.

-

Dry the product under vacuum to yield this compound. The product can be further purified by recrystallization from hot water or an appropriate organic solvent system.

-

Data Presentation: Reaction Parameters and Yields

The following tables summarize the typical reaction conditions and expected yields for each step of the synthesis.

Table 1: Summary of Reaction Conditions

| Step | Reactants | Catalyst / Reagent | Solvent | Temperature | Time (hours) |

| Esterification | 2-Furoic Acid, Methanol | H₂SO₄ (catalytic) | Methanol | Reflux (~65°C) | 2 - 4 |

| Bromination | Methyl 2-furoate | Bromine (Br₂) | None (neat) | 50°C | 0.5 |

| Saponification | Methyl 5-bromo-2-furoate | Sodium Hydroxide (NaOH) | Methanol / Water | Reflux | 1 - 2 |

Table 2: Summary of Product Yields and Purity

| Step | Product | Typical Yield | Purification Method |

| Esterification | Methyl 2-furoate | > 90% | Extraction, Distillation |

| Bromination | Methyl 5-bromo-2-furoate | ~85%[4] | Flash Chromatography |

| Saponification | This compound | > 95% | Filtration, Recrystallization |

Conclusion

The described three-step synthesis provides a robust and selective method for the preparation of this compound from 2-furoic acid. By protecting the carboxylic acid as a methyl ester, the challenges associated with direct bromination are overcome, leading to a high yield of the desired C5-brominated intermediate. This intermediate is then efficiently converted to the final product via a standard saponification. The detailed protocols and quantitative data presented in this guide offer a reliable foundation for researchers and drug development professionals requiring this valuable synthetic building block.

References

5-Bromo-2-furoic Acid: A Versatile Synthetic Building Block for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-2-furoic acid, a halogenated heterocyclic carboxylic acid, has emerged as a crucial and versatile building block in modern organic synthesis. Its unique structural features, including a reactive bromine atom at the 5-position and a carboxylic acid moiety at the 2-position of the furan (B31954) ring, allow for a diverse range of chemical transformations. This enables the construction of complex molecular architectures with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the properties, key synthetic applications, and biological and material science relevance of derivatives synthesized from this compound.

Physicochemical and Spectroscopic Properties

This compound is a white to cream-colored crystalline powder.[1][2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃BrO₃ | [1] |

| Molecular Weight | 190.98 g/mol | [1] |

| CAS Number | 585-70-6 | [1] |

| Melting Point | 188-190 °C | [2] |

| Appearance | White to cream flakes or powder | [1][2] |

| Solubility | Soluble in water. General solubility in organic solvents like methanol, ethanol, and acetone (B3395972) is expected due to the carboxylic acid group, with solubility increasing with temperature. | [3] |

Spectroscopic Data:

-

¹H NMR: Spectral data for this compound is available, showing characteristic peaks for the furan ring protons.[1]

-

¹³C NMR: The carbon spectrum provides key information about the carbon skeleton of the molecule.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as vibrations associated with the furan ring.[5]

-

Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound and shows characteristic fragmentation patterns.[5]

Key Synthetic Transformations and Experimental Protocols

This compound serves as a versatile precursor for a variety of important chemical reactions, primarily leveraging the reactivity of the C-Br bond for cross-coupling reactions and the carboxylic acid for amide bond formation and other modifications.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the furoic acid is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the furan ring and various aryl or heteroaryl groups. This reaction is instrumental in the synthesis of compounds with potential biological activities.[6]

Generic Experimental Protocol (Solution-Phase):

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (or its methyl/ethyl ester) (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2-3 equiv).[7]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/ethanol/water).[7]

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.[7]

-

Work-up: After completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-aryl-2-furoic acid derivative.

Experimental Workflow for Suzuki-Miyaura Coupling:

References

- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 2. 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

5-Bromo-2-furoic acid literature review

An In-depth Technical Guide to 5-Bromo-2-furoic acid

Introduction

This compound, a halogenated derivative of 2-furoic acid, is a versatile heterocyclic organic compound. Its unique structure, featuring a furan (B31954) ring functionalized with both a carboxylic acid and a bromine atom, makes it a valuable intermediate and building block in various fields of chemical synthesis.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and diverse applications in pharmaceuticals, agrochemicals, and materials science. The strategic placement of the bromine atom enhances its reactivity, making it an essential reagent for creating complex, biologically active molecules.[2]

Chemical and Physical Properties

This compound is typically a white to cream or pale brown crystalline powder.[3] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₃BrO₃ | [3][4][5][6] |

| Molecular Weight | 190.98 g/mol | [3][4][5][6] |

| CAS Number | 585-70-6 | [3][4][5][6] |

| EC Number | 209-559-7 | [4] |

| Melting Point | 188-190 °C | [7] |

| Appearance | White to cream flakes or crystalline powder | [3][4] |

| Solubility | Soluble in water | [3] |

| pKa | 2.84 ± 0.10 (Predicted) | [7] |

| Boiling Point | 281.6 ± 25.0 °C (Predicted) | [7] |

| Flash Point | 124.1 °C | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectrum Type | Technique | Source of Sample |

| FTIR | KBr Wafer | Frinton Laboratories, Inc. |

| ATR-IR | Attenuated Total Reflectance | Aldrich |

| Vapor Phase IR | Vapor Phase | DIGILAB FTS-14 |

Note: Detailed spectra can be found in various online databases such as the NIST WebBook and SpectraBase.[5][8]

Synthesis and Reactions

This compound is a key starting material for the synthesis of various derivatives. A common reaction is the esterification to produce compounds like methyl 5-bromo-2-furoate.

Experimental Protocol: Synthesis of Methyl 5-bromo-2-furoate

This protocol details the synthesis of methyl 5-bromo-2-furoate from this compound.[9]

Materials:

-

This compound (950 mg, 5.00 mmol)

-

Methanol (10 mL)

-

Thionyl chloride (SOCl₂) (2 mL)

Procedure:

-

Accurately weigh 950 mg of this compound and dissolve it in 10 mL of methanol.

-

Slowly add 2 mL of thionyl chloride dropwise to the solution.

-

Allow the reaction to proceed to completion.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent by evaporation under reduced pressure.

-

Dissolve the residue in an appropriate amount of toluene and evaporate the solvent. Repeat this dissolution and evaporation process three times.

-

The resulting product is methyl 5-bromo-2-furoate, obtained in a quantitative yield (100%).[9]

Applications

This compound serves as a crucial building block in several industries due to its versatile reactivity.[2]

Pharmaceutical Synthesis

It is a key intermediate in the production of various active pharmaceutical ingredients (APIs).[1][2] Its derivatives have been investigated for their potential as:

-

Antimicrobial Agents: Novel derivatives have been synthesized and screened for antibacterial and antifungal activities.[10]

-

Anti-inflammatory Agents: A derivative, 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid, has shown potent anti-inflammatory activity.[11]

Agrochemical Development

The compound is utilized in the formulation of agrochemicals, including herbicides and pesticides, to enhance their efficacy and contribute to improved crop yields.[2]

Materials Science

This compound is explored in the development of new materials, particularly in the creation of polymers with enhanced properties.[2] A significant application is its use as a precursor to 2,5-Furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid for producing polymers like polyethylene (B3416737) furanoate (PEF).[12][13]

Biological Activity

The furan nucleus is present in many biologically active compounds.[14][15] Derivatives of this compound have been shown to exhibit a range of biological effects, which are areas of active research.

-

Antimicrobial Activity: A study on novel heterocyclic analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid demonstrated potent antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[10]

-

Anti-inflammatory Effects: Furan derivatives, in general, have been shown to possess anti-inflammatory properties through various mechanisms, including the suppression of inflammatory mediators.[16] A specific derivative of 5-aminosalicylic acid incorporating a bromo-furoic acid moiety has shown promise as an anti-inflammatory agent.[11]

Safety Information

This compound is associated with certain hazards and requires careful handling.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Eye Irritant | GHS07 | Warning | H319: Causes serious eye irritation.[3][4] |

| Skin Irritant | GHS07 | Warning | H315: Causes skin irritation.[3][4] |

| Respiratory Irritant | GHS07 | Warning | H335: May cause respiratory irritation.[3][4] |

Precautionary Statements: P261, P264, P280, P302+P352, P304+P340, P305+P351+P338.[4]

Conclusion

This compound is a compound of significant interest in organic synthesis and medicinal chemistry. Its versatile reactivity, stemming from the presence of both a carboxylic acid and a bromine substituent on the furan ring, allows for its use as a foundational element in the creation of a wide range of valuable molecules. From advanced polymers to potentially life-saving pharmaceuticals, the applications of this compound continue to expand, underscoring its importance for researchers and professionals in drug development and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. 5-Bromo-2-furanecarboxylic acid | C5H3BrO3 | CID 68511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromofuroic acid [webbook.nist.gov]

- 6. This compound Maufacturer in India - Swadev Chemicals Pvt Ltd [swadevchemicals.com]

- 7. chembk.com [chembk.com]

- 8. spectrabase.com [spectrabase.com]

- 9. METHYL 5-BROMO-2-FUROATE synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 15. ijabbr.com [ijabbr.com]

- 16. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Bromo-2-furoic Acid: A Technical Guide

An In-depth Analysis of NMR and IR Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-furoic acid, a significant heterocyclic compound utilized in organic synthesis and as a building block in the development of pharmaceutical agents. The following sections present its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, complete with detailed experimental protocols and a visual representation of the analytical workflow. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Quantitative Spectroscopic Data

The structural elucidation of this compound is critically supported by NMR and IR spectroscopy. The data presented herein has been compiled from established spectral databases and is organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following tables summarize the ¹H and ¹³C NMR spectral data.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.25 | d | ~3.6 | H-3 |

| ~6.55 | d | ~3.6 | H-4 |

| >10 (broad s) | s | - | -COOH |

Note: The exact chemical shift of the carboxylic acid proton (-COOH) can be highly variable and is dependent on factors such as solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C-5 |

| ~148 | C-2 |

| ~122 | C-3 |

| ~115 | C-4 |

| ~160 | -COOH |

Note: The assignments are based on established data for furoic acid and substituted furan (B31954) derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the absorptions detailed in the table below.[1]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |

| ~1700 | Strong | C=O stretch | Carboxylic Acid |

| ~1580 | Medium | C=C stretch | Furan Ring |

| ~1290 | Strong | C-O stretch | Carboxylic Acid |

| ~1020 | Medium | C-O-C stretch | Furan Ring |

| ~750 | Medium | C-Br stretch | Bromo-group |

Experimental Protocols

The following are generalized yet detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required. The spectrum is generally acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A spectral width of around 220 ppm is standard.

IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground in an agate mortar with approximately 100-200 mg of dry potassium bromide (KBr) powder of spectroscopic grade. The homogenous mixture is then compressed in a die under high pressure (several tons) to form a thin, transparent pellet.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis. A background spectrum of a pure KBr pellet or the empty sample chamber is recorded first. The KBr pellet containing the sample is then placed in the spectrometer's sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Visualization of Spectroscopic Workflow

The logical flow from sample preparation to structural elucidation through spectroscopic analysis is a fundamental process in chemical research. The following diagram illustrates this general workflow.

References

An In-depth Technical Guide to the Reactivity and Functional Groups of 5-Bromo-2-furoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-furoic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique chemical architecture, featuring a carboxylic acid and a bromine atom on a furan (B31954) ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity of its core functional groups and details key synthetic methodologies for its derivatization, including palladium-catalyzed cross-coupling reactions, esterification, and amide formation.

Core Functional Groups and Their Reactivity

The chemical behavior of this compound is dictated by two primary functional groups: the carboxylic acid at the 2-position and the bromine atom at the 5-position.

-

Carboxylic Acid Group: The -COOH group is an electron-withdrawing group that influences the reactivity of the furan ring. It readily undergoes typical carboxylic acid reactions, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst or after conversion to a more reactive acyl chloride.

-

Amide Formation: Coupling with primary or secondary amines using standard peptide coupling reagents or via an acyl chloride intermediate.

-

-

Bromo Group: The bromine atom at the 5-position is a key handle for introducing molecular diversity. It is susceptible to:

-

Palladium-Catalyzed Cross-Coupling Reactions: Serving as an electrophilic partner in Suzuki-Miyaura and Heck coupling reactions to form new carbon-carbon bonds.

-

Nucleophilic Aromatic Substitution: Under certain conditions, the bromine can be displaced by strong nucleophiles.

-

Key Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the furan ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of 5-substituted-2-furoic acid derivatives.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide. For this compound (or its ester derivatives), this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 5-position.

Typical Reaction Conditions:

| Component | Example |

| Substrate | Methyl 5-bromo-2-furoate |

| Boronic Acid/Ester | Phenylboronic acid, 4-Methoxyphenylboronic acid |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent System | Toluene (B28343)/Ethanol (B145695)/H₂O, 1,4-Dioxane/H₂O |

| Temperature | 80-120 °C |

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Analogous Bromo-heterocycles

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O (4:1:1) | 100 | 12 | 85[1] |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 110 | 8 | 92[1] |

| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 10 | 73 |

Note: Yields are for analogous substrates and serve as a general guide.[1]

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This allows for the introduction of vinyl groups at the 5-position of the furoic acid scaffold.

Typical Reaction Conditions:

| Component | Example |

| Substrate | Methyl 5-bromo-2-furoate |

| Alkene | Styrene, Methyl acrylate (B77674) |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |

| Base | Et₃N, K₂CO₃ |

| Solvent | DMF, NMP, Toluene |

| Temperature | 100-140 °C |

Table 2: Representative Yields for Heck Reaction of Aryl Bromides with Alkenes

| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Methyl Acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 110 | 12 | 65-80[2] |

| 2 | Styrene | PdCl₂(PPh₃)₂ | Et₃N | Toluene | 110 | 24 | 55-70[2] |

Note: These are estimated yields based on related literature and require experimental verification for this compound derivatives.[2]

Reactions of the Carboxylic Acid Group

Esterification of this compound can be achieved through several methods, most commonly via Fischer esterification under acidic conditions or by conversion to the more reactive acyl chloride followed by reaction with an alcohol.

Table 3: Esterification of this compound

| Alcohol | Method | Reagents | Solvent | Yield (%) |

| Methanol (B129727) | Acyl Chloride | SOCl₂, Methanol | Toluene (for acyl chloride formation) | ~100[3] |

| n-Butanol | Acid Catalysis | ZrTPA Catalyst | None | 93 |

| Phenol | Acyl Chloride | SOCl₂, Phenol, Pyridine | Dichloromethane (B109758) | High (not quantified)[4] |

Amide bond formation is a crucial transformation in drug discovery. This compound can be coupled with a wide range of primary and secondary amines using standard coupling agents or via the acyl chloride intermediate.

Table 4: Amide Formation from this compound Derivatives

| Amine | Coupling Method | Reagents | Base | Yield (%) |

| Amino Acid Methyl Esters | Carbodiimide | DCC | TEA | Good (not quantified)[5] |

| Various Amines | Thioacid reaction | HMDS, DMF | DBU | 54-97 (for analogous systems) |

| Primary and Secondary Amines | Acyl Chloride | SOCl₂, Amine | Pyridine or Et₃N | Generally High |

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Methyl 5-bromo-2-furoate with Phenylboronic Acid (Analogous Procedure)

-

To an oven-dried round-bottom flask, add methyl 5-bromo-2-furoate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[1]

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[1]

-

Add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).[1]

-

Add the Pd(PPh₃)₄ catalyst (0.05 mmol, 5 mol%) to the reaction mixture.[1]

-

Attach a reflux condenser and heat the mixture to 100 °C with vigorous stirring.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion (typically 12 hours), cool the reaction to room temperature.[1]

-

Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Heck Reaction of Methyl 5-bromo-2-furoate with Methyl Acrylate (Analogous Procedure)

-

In a reaction vessel, dissolve Pd(OAc)₂ and PPh₃ in DMF under an inert atmosphere.

-

To this solution, add methyl 5-bromo-2-furoate (1.0 mmol), methyl acrylate (1.5 mmol), and triethylamine (B128534) (2.0 mmol).[2]

-

Heat the reaction mixture to 110 °C.[2]

-

Monitor the reaction's progress by TLC or GC-MS.[2]

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).[2]

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by column chromatography on silica gel.[2]

Protocol 3: Esterification of this compound with Methanol

-

Dissolve this compound (5.00 mmol) in methanol (10 mL).[3]

-

Slowly add thionyl chloride (2 mL) dropwise to the solution.[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent by evaporation under reduced pressure.

-

Dissolve the residue in toluene and evaporate under reduced pressure. Repeat this process three times to obtain methyl 5-bromo-2-furoate.[3]

Protocol 4: Amide Formation using a Coupling Agent (General Procedure)

-

Dissolve this compound (1.0 eq) and an amine (1.1 eq) in an anhydrous solvent such as dichloromethane or DMF.

-

Add a coupling agent such as DCC (1.1 eq) or HATU (1.1 eq) and a base like TEA or DIPEA (2.0 eq).[5]

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter off any solid byproducts and wash the organic layer with dilute acid, base, and brine.

-

Dry the organic phase, concentrate, and purify the crude amide by column chromatography.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Heck reaction.

Caption: Experimental workflow for amide synthesis.

Conclusion

This compound is a valuable and highly adaptable starting material for the synthesis of a diverse range of functionalized furan derivatives. The strategic manipulation of its carboxylic acid and bromo functionalities, particularly through robust palladium-catalyzed cross-coupling reactions, provides medicinal chemists and materials scientists with a powerful platform for generating novel molecular entities. The protocols and data presented in this guide offer a solid foundation for the further exploration and application of this versatile building block in drug discovery and development.

References

The Versatility of 5-Bromo-2-furoic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-furoic acid, a halogenated derivative of the naturally occurring furan-2-carboxylic acid, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties make it a versatile starting material for the synthesis of a diverse array of biologically active molecules. The presence of the bromine atom at the 5-position not only enhances the reactivity of the furan (B31954) ring, facilitating further chemical modifications, but also provides a lipophilic character that can be crucial for traversing biological membranes. This, combined with the carboxylic acid moiety, which can participate in various biological interactions and be readily converted into other functional groups, makes this compound a valuable building block in the design and development of novel therapeutic agents. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, focusing on its role in the development of anti-inflammatory, antimicrobial, anticancer, and antiviral agents.

Synthetic Strategies and Chemical Reactivity

This compound serves as a key intermediate for a variety of chemical transformations, allowing for the generation of diverse compound libraries for biological screening. The primary reaction handles are the carboxylic acid group and the C-Br bond.

Workflow for Derivatization of this compound:

Caption: General synthetic routes from this compound.

Experimental Protocol: Synthesis of 5-Bromo-N-phenyl-2-furamide

This protocol describes a general method for the synthesis of an amide derivative from this compound using a carbodiimide (B86325) coupling agent.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add HOBt (1.1 eq) and aniline (1.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIPEA (2.0 eq) to the stirred solution.

-

Slowly add EDC (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-bromo-N-phenyl-2-furamide.

Applications in Medicinal Chemistry

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a continuous effort. Derivatives of this compound have shown promise in this area, primarily through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Signaling Pathway: NF-κB Inhibition

Caption: Inhibition of the NF-κB pathway by this compound derivatives.

One study reported that a benzofuran (B130515) derivative synthesized from a related bromo-aromatic starting material, compound 5d , exhibited excellent inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] This inhibition was attributed to the downregulation of the NF-κB and MAPK signaling pathways.[1]

| Compound | Biological Activity | IC50 (µM) | Cell Line | Reference |

| 5d (Benzofuran derivative) | Inhibition of NO production | 52.23 ± 0.97 | RAW 264.7 | [1] |

Experimental Protocol: Griess Assay for Nitric Oxide Quantification

This protocol outlines the measurement of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.

Materials:

-

Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid)

-

Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite standard solution (0-100 µM)

-

Cell culture supernatant

Procedure:

-

Pipette 50 µL of cell culture supernatant into a 96-well plate.

-

Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. This compound derivatives have been investigated for their potential as antibacterial and antifungal compounds. A series of 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives coupled with amino acids and peptides were synthesized and showed potent activity against Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans.[2] While the abstract indicates high potency, specific MIC values were not available in the provided text.[2]

| Organism | Activity | Reference |

| Staphylococcus aureus (Gram-positive) | Potent | [2] |

| Bacillus subtilis (Gram-positive) | Potent | [2] |

| Pseudomonas aeruginosa (Gram-negative) | Potent | [2] |

| Candida albicans (Fungus) | Potent | [2] |

Anticancer Activity

The furan scaffold is present in several anticancer agents, and derivatives of this compound have been explored for their potential in oncology. A notable application is in the development of kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Signaling Pathway: VEGFR-2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway.

Several furan- and furopyrimidine-based derivatives have been synthesized and evaluated as VEGFR-2 inhibitors.[3] Compounds 4c , 7b , and 7c demonstrated remarkable enzyme inhibition with IC50 values in the nanomolar range, comparable to the known VEGFR-2 inhibitor sorafenib.[3]

| Compound | Target | IC50 (nM) | Reference |

| 4c | VEGFR-2 | 57.1 | [3] |

| 7b | VEGFR-2 | 42.5 | [3] |

| 7c | VEGFR-2 | 52.5 | [3] |

| Sorafenib (Reference) | VEGFR-2 | 41.1 | [3] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol describes a luminescence-based assay to measure the activity of VEGFR-2 kinase and the inhibitory potential of test compounds.

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Kinase buffer

-

ATP

-

Poly (Glu, Tyr) 4:1 substrate

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

Test compound (this compound derivative)

Procedure:

-

Prepare a reaction mixture containing kinase buffer, ATP, and the substrate.

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ATP remaining in each well using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Antiviral Activity

The development of novel antiviral agents is of paramount importance in combating viral infections. While specific examples of this compound derivatives with documented antiviral activity are less common in the readily available literature, the broader class of furan derivatives has shown promise. For instance, chalcone (B49325) derivatives of 5-arylfuran-2-carbaldehydes have demonstrated activity against Avian Influenza Virus (AIV) and Infectious Bronchitis Virus (IBV). Although not directly derived from this compound, these findings suggest the potential of the 5-substituted-2-furoic acid scaffold in antiviral drug discovery.

Conclusion